Girard's Reagent P-d5
Description
Historical Development of Girard Reagents
The development of Girard's reagents dates back to the work of French chemist André Girard in the early 20th century. merriam-webster.com These reagents, specifically Girard's Reagent T and Girard's Reagent P, were designed as N-substituted glycine (B1666218) hydrazides. sigmaaldrich.comresearchgate.net The primary innovation of these reagents was their ability to form water-soluble hydrazones with carbonyl compounds, which facilitates their separation from complex mixtures. sigmaaldrich.com This property proved particularly useful for the isolation and analysis of steroid hormones and other carbonyl-containing compounds from biological samples. merriam-webster.comsigmaaldrich.com
The Role of Deuterated Analogues in Analytical Chemistry
The use of deuterated analogues, or compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), is a well-established practice in analytical chemistry, particularly in mass spectrometry. researchgate.netwikipedia.org Deuterium, a stable isotope of hydrogen, contains a neutron in addition to a proton, effectively doubling its mass without significantly altering the chemical properties of the molecule. wikipedia.org This mass difference is the key to its utility.
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of a deuterated analogue of the target analyte is added to the sample as an internal standard. researchgate.net Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar extraction recovery and ionization response. researchgate.net However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. researchgate.net This allows for precise quantification, as any variations during sample preparation or analysis will affect both the analyte and the internal standard equally, ensuring the ratio between them remains constant. oup.comnih.gov The use of deuterated internal standards like Girard's Reagent P-d5 significantly improves the accuracy and reproducibility of quantitative methods. researchgate.net
Fundamental Principles of Hydrazone Chemistry in Derivatization
Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is easier to detect and quantify. Hydrazine (B178648) reagents, including Girard's reagents, are widely used for the derivatization of carbonyl compounds (aldehydes and ketones). researchgate.net The fundamental reaction is the formation of a hydrazone. researchgate.netnih.gov
This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon of the aldehyde or ketone. evitachem.comnih.gov This is followed by the elimination of a water molecule, resulting in the formation of a stable hydrazone derivative. researchgate.net This reaction is typically carried out under mild, often slightly acidic, conditions. researchgate.netresearchgate.net The resulting hydrazone has different chemical properties than the original carbonyl compound. For instance, the permanent positive charge on the Girard's reagent moiety enhances the ionization efficiency of the derivatized analyte in electrospray ionization mass spectrometry (ESI-MS), leading to improved detection sensitivity. researchgate.net
Detailed Research Findings
This compound is specifically designed for use as an internal standard in the quantification of its non-deuterated counterpart, Girard's Reagent P, and the analytes it derivatizes. caymanchem.comglpbio.com Its primary application lies in quantitative mass spectrometry-based studies of various biomolecules.
Research has demonstrated its utility in the simplified quantitative analysis of glycans. researchgate.netcaymanchem.com By labeling glycans with either the d0 (non-deuterated) or d5 version of Girard's Reagent P, researchers can perform relative quantification of glycan expression between different biological samples. researchgate.net This method offers good linearity, reproducibility, and accuracy. researchgate.net
Furthermore, this compound has been employed in the analysis of oxysterols and derivatives of 5-methylcytosine (B146107). caymanchem.comglpbio.com In the context of steroid analysis, it serves as a crucial tool for accurate quantification in complex biological matrices like plasma. sigmaaldrich.comresearchgate.net The derivatization with Girard's reagent allows for the selective analysis of carbonyl-containing steroids, and the d5-labeled version provides the necessary internal standard for precise measurement. sigmaaldrich.comresearchgate.net
The synthesis of this compound involves the reaction of deuterated hydrazine with an appropriate carbonyl precursor. evitachem.com The reaction is typically conducted in solvents like dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS) at a neutral pH to ensure high yield and purity. evitachem.com
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1505505-87-2 caymanchem.comglpbio.com |
| Molecular Formula | C₇H₅D₅N₃O • Cl caymanchem.com |
| Molecular Weight | 192.7 caymanchem.comglpbio.com |
| Appearance | White crystalline solid evitachem.com |
| Solubility | DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml caymanchem.comglpbio.com |
| Storage | -20°C evitachem.comglpbio.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLVXDHVHWYFR-GWVWGMRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthesis and Isotopic Labeling Strategies for Girard S Reagent P D5
Synthetic Pathways for 1-(2-hydrazinyl-2-oxoethyl)-pyridinium-d5
A common synthetic route for producing 1-(2-hydrazinyl-2-oxoethyl)-pyridinium-d5 involves a two-step process starting from deuterated pyridine (B92270). rsc.org
The pathway is as follows:
Alkylation of d5-Pyridine : The synthesis begins with the reaction of d5-anhydrous pyridine with ethyl chloroacetate. This mixture is heated under reflux for several hours in an ethanol (B145695) solvent. This step forms the ethyl ester intermediate, 1-(2-ethoxy-2-oxoethyl)pyridinium-d5 chloride. rsc.org
Hydrazinolysis : The resulting intermediate is then cooled to room temperature, and hydrazine (B178648) hydrate (B1144303) is added. This addition leads to a hydrazinolysis reaction, where the ethyl ester group is converted to a hydrazide group, precipitating the final product, 1-(2-hydrazinyl-2-oxoethyl)-pyridinium-d5 chloride (Girard's Reagent P-d5). The solid product is then filtered, washed with cold ethanol, and dried. rsc.org
Reaction Scheme for this compound Synthesis rsc.org
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | d5-Anhydrous Pyridine, Ethyl Chloroacetate | Ethanol (EtOH), Heat, Reflux (6h) | 1-(2-ethoxy-2-oxoethyl)pyridinium-d5 chloride |
Deuteration Methodologies and Isotopic Purity Considerations
The deuteration of Girard's Reagent P is achieved by using an isotopically labeled starting material, specifically d5-anhydrous pyridine, where all five hydrogen atoms of the pyridine ring are replaced by deuterium (B1214612). rsc.org This method ensures that the deuterium atoms are incorporated into the stable aromatic ring structure of the final molecule.
The isotopic purity of the final product is a critical factor, as this reagent is primarily used as an internal standard in quantitative mass spectrometry. caymanchem.com High isotopic enrichment is necessary to prevent signal overlap between the deuterated standard and the non-deuterated (d0) analyte. Commercial sources typically guarantee a high degree of deuterium incorporation. caymanchem.comcaymanchem.com
Isotopic Purity Specifications for this compound caymanchem.comcaymanchem.com
| Parameter | Specification |
|---|---|
| Deuterium Incorporation | ≥99% deuterated forms (d1-d5) |
| Non-deuterated form (d0) | ≤1% |
To ensure accuracy in quantitative assays where the highest precision is required, a standard curve can be constructed by analyzing peak intensity ratios of the deuterated standard versus a precisely weighed unlabeled standard. caymanchem.com
Spectroscopic and Chromatographic Characterization of Deuterated Products
The successful synthesis and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques. These methods verify the molecular structure and confirm the incorporation of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is used to confirm the successful synthesis of the compound. rsc.orgresearchgate.net The spectrum for D5-Girard P would show the absence of signals corresponding to the pyridine ring protons and the presence of signals for the methylene (B1212753) and hydrazide protons.
Mass Spectrometry (MS) : Liquid chromatography-mass spectrometry (LC-MS) is employed to characterize the final product. rsc.orgresearchgate.net The mass spectrum confirms the molecular weight of the deuterated compound (Formula Weight: 192.7 g/mol for the chloride salt), verifying the incorporation of five deuterium atoms. caymanchem.comcaymanchem.com This technique is fundamental to its application in stable isotope dilution analysis. nih.gov
Ultraviolet-Visible (UV/Vis) Spectroscopy : The UV/Vis spectrum of this compound shows a maximum absorbance (λmax) at 260 nm, which is a characteristic property of the pyridinium (B92312) chromophore. caymanchem.comcaymanchem.com
Chromatography : Liquid chromatography (LC) is used to assess the purity of the reagent and to separate it from other components in a sample. rsc.orgnih.gov For the analysis of steroids derivatized with Girard's Reagent P, a Phenomenex Kinetex biphenyl (B1667301) column (2.6 μm, 100 Å, 100 × 2.1 mm) has been shown to provide effective chromatographic separation. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with multiple reaction monitoring (MRM) has also been reported for the analysis of derivatives. rsc.org
Summary of Characterization Data for this compound
| Technique | Purpose | Finding/Parameter | Reference(s) |
|---|---|---|---|
| ¹H-NMR | Structural Confirmation | Confirms successful synthesis by verifying proton signals. | rsc.orgresearchgate.net |
| LC-MS | Molecular Weight & Identity Confirmation | Characterizes the deuterated product and confirms its mass. | rsc.orgresearchgate.net |
| UV/Vis Spectroscopy | Chromophore Characterization | λmax: 260 nm | caymanchem.comcaymanchem.com |
Iii. Mechanistic Elucidation of Girard S Reagent P D5 Derivatization
Reaction Mechanism with Carbonyl-Containing Substrates
The fundamental reaction of Girard's Reagent P-d5 involves the covalent modification of aldehydes and ketones. This process occurs in two key mechanistic steps: the formation of a hydrazone adduct and the concurrent introduction of a cationic moiety.
The core of the derivatization is a classic condensation reaction between the hydrazine (B178648) functional group of GP-d5 and a carbonyl group (aldehyde or ketone) of a target substrate. The reaction proceeds via nucleophilic addition to form a hydrazone. evitachem.comsemanticscholar.org
The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety on the electrophilic carbonyl carbon of the substrate. This step forms a tetrahedral intermediate known as a carbinolamine. semanticscholar.org The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydrazine. semanticscholar.orgfortunejournals.com Following the formation of the carbinolamine, a molecule of water is eliminated to form a stable carbon-nitrogen double bond (C=N), resulting in the final hydrazone derivative. evitachem.comsemanticscholar.orgmedchemexpress.com The resulting derivative links the substrate to the deuterated pyridinium (B92312) tag via this hydrazone bridge. The reaction is chemoselective for carbonyl groups, allowing for targeted analysis of these compounds in complex biological matrices. wikimedia.org
A key feature of this compound is its quaternary pyridinium group, which carries a permanent, pre-existing positive charge. researchgate.netwikimedia.orgnih.gov Unlike derivatization strategies that rely on creating a site for protonation, GP-d5 directly attaches a cationic "charge-tag" to the otherwise neutral or poorly ionizable analyte. nih.govupenn.edu
This permanent cationic charge is integral to the reagent's function in mass spectrometry. In techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), the efficiency of generating gas-phase ions is a critical determinant of sensitivity. nih.govnih.gov By forming a GP-d5-hydrazone, the analyte is converted into a strongly cationic derivative that ionizes with high efficiency in the positive-ion mode. researchgate.netwikimedia.orgresearchgate.net This leads to a substantial enhancement in signal intensity compared to the underivatized molecule, with reports of signal improvements ranging from 33-fold for certain androgenic steroids to over 230-fold for saccharides like glucose. nih.govresearchgate.net This charge-tagging strategy simplifies mass spectra by producing predominantly singly charged ions and avoiding the formation of multiple different metal ion adducts (e.g., [M+Na]⁺, [M+K]⁺), which can complicate interpretation. acs.org
Covalent Adduct Formation (Hydrazone Generation)
Influence of Substrate Structure and Reaction Conditions on Derivatization Efficiency
The efficiency of hydrazone formation with this compound is highly dependent on the specific structure of the carbonyl-containing substrate and the optimization of reaction conditions such as temperature, pH, time, and solvent.
The reactivity of the target carbonyl group is a primary factor. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Among ketones, sterically hindered carbonyls, such as the 6-ketone group in ecdysteroids, have been shown to be much less reactive than less hindered ketones like 3-ketosterols, requiring more forcing reaction conditions (e.g., elevated temperatures of 85°C) to achieve derivatization. nih.gov In some cases, the substrate structure can lead to secondary reactions; for instance, the derivatization of ecdysone (B1671078) is accompanied by the facile loss of a hydroxyl group to form a more stable, conjugated system. nih.gov
Reaction conditions are optimized to maximize derivatization yield. The reaction is often performed in slightly acidic conditions (pH 4.5–6), as an acid catalyst is necessary to facilitate the dehydration of the carbinolamine intermediate. nih.govrsc.org Common solvent systems include methanol (B129727) or acetonitrile (B52724) containing a small percentage of an acid like acetic or formic acid. fortunejournals.comnih.govnih.gov While the reaction can proceed at room temperature, heating is frequently employed to increase the rate and efficiency, particularly for less reactive substrates. nih.govnih.gov The optimal reaction time can vary from minutes for highly reactive species to several hours for more challenging substrates. nih.govupenn.edu Studies have shown that with a sufficient excess of the Girard's reagent, the reaction can also proceed efficiently at neutral pH. nih.gov
Below is a table summarizing representative reaction conditions from various studies.
| Substrate Class | Reagent Ratio (Reagent:Substrate) | Solvent | Temperature | Time | pH | Reference |
| Deoxyuridine Derivative (FodU) | 10:1 to 1000:1 | 10% Acetic Acid | Room Temp. | 10 min - 12 h | Acidic | nih.gov |
| Estrones | Not specified | Methanol, 10% Acetic Acid | 37 °C | 1 - 120 min | Acidic | nih.gov |
| Ecdysteroids (e.g., Ecdysone) | Not specified (50 mg reagent used) | 70% Isopropanol, Acetic Acid | 85 °C | Several hours | Acidic | nih.gov |
| Androgenic Steroids | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| N-Glycans (on-plate) | Not specified | Dihydroxybenzoic acid matrix | Room Temp. | ~2 min | Not specified | nih.govacs.org |
Theoretical and Computational Studies of Derivatization Kinetics and Thermodynamics
While the derivatization of carbonyl compounds with Girard's Reagent P is a well-established and empirically optimized analytical technique, dedicated theoretical and computational studies on the reaction kinetics and thermodynamics of the d5 variant are not extensively documented in peer-reviewed literature. The kinetics are typically evaluated experimentally, with observed reaction rates being rapid, often reaching completion within minutes to a few hours under optimized conditions. nih.govupenn.edu
The reaction mechanism follows the classical pathway for hydrazone formation, which is known to be rate-limited by the acid-catalyzed dehydration of the carbinolamine intermediate under neutral or weakly acidic conditions. semanticscholar.org The deuterium (B1214612) substitution on the pyridinium ring in GP-d5 is not expected to have a significant primary kinetic isotope effect on the core hydrazone-forming reaction, as these C-D bonds are not broken or formed during the rate-determining step. Its purpose is to provide a mass shift for use as an internal standard in quantitative mass spectrometry. caymanchem.comresearchgate.net
Thermodynamically, the formation of the stable C=N double bond of the hydrazone and the resulting conjugated system provides a strong driving force for the reaction. However, the reaction is reversible and can be hydrolyzed to regenerate the original carbonyl compound, a feature that was historically used for the purification of ketones and aldehydes from natural extracts. drugfuture.com Modern analytical applications focus on driving the reaction to completion for quantitative analysis. Detailed computational studies, such as those using Density Functional Theory (DFT), would be required to precisely model the transition states, activation energies, and thermodynamic stability of the GP-d5-hydrazone adducts for various substrates, but such specific research is not widely available.
Iv. Advanced Mass Spectrometry Applications Utilizing Girard S Reagent P D5
Quantitative Mass Spectrometry with Stable Isotope Labeling
The presence of deuterium (B1214612) atoms in Girard's Reagent P-d5 allows it to serve as an ideal internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry. evitachem.comlabscoop.comscientificlabs.ie
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving accurate and precise absolute quantification of analytes. In this method, a known amount of an isotopically labeled version of the analyte, in this case, a compound derivatized with this compound, is added to a sample. scientificlabs.iecaymanchem.com The labeled standard is chemically identical to the native analyte derivatized with the non-deuterated Girard's Reagent P (d0), ensuring they exhibit the same behavior during sample preparation, chromatography, and ionization. researchgate.net
The mass spectrometer distinguishes between the light (d0-labeled) and heavy (d5-labeled) versions based on their mass-to-charge (m/z) ratio. researchgate.net By measuring the ratio of the signal intensities of the native and labeled analytes, the exact quantity of the native analyte in the original sample can be determined with high accuracy. This approach effectively compensates for sample loss during preparation and variations in instrument response. researchgate.net For instance, d5-Girard Reagent P has been successfully used as an internal standard for the quantification of steroid hormones and oxysterols. scientificlabs.iecaymanchem.com
A study on the analysis of androgenic steroids employed d5-GP labeled analytes as internal standards to compensate for signal fluctuations, achieving limits of quantification (LOQs) in the range of 0.18–0.48 μg/g for four different steroids. researchgate.net
Table 1: Quantitative Performance of d0/d5-Girard's Reagent P Labeling for Androgenic Steroids
| Steroid | Limit of Quantification (LOQ) (μg/g) | Linearity (R²) |
|---|---|---|
| Nandrolone | 0.18 - 0.48 | > 0.99 |
| Testosterone | 0.18 - 0.48 | > 0.99 |
| Methyltestosterone | 0.18 - 0.48 | > 0.99 |
| Testosterone Propionate | 0.18 - 0.48 | > 0.99 |
Data sourced from a study on high-throughput analysis of androgenic steroid adulteration. researchgate.net
In metabolomics and glycomics, where the goal is often to compare the relative abundance of molecules between different samples, this compound is invaluable. caymanchem.comacs.org In a typical relative quantification experiment, one sample (e.g., a control sample) is derivatized with the "light" Girard's Reagent P (d0), while the other sample (e.g., a treated sample) is derivatized with the "heavy" this compound. acs.orgnih.gov
The samples are then mixed and analyzed simultaneously by mass spectrometry. The relative peak intensities of the d0- and d5-labeled pairs for each analyte directly reflect the relative abundance of that analyte in the two original samples. acs.org This strategy has been effectively applied in quantitative glycomics to compare glycan expression between different biological samples, aiding in the discovery of disease biomarkers. acs.orgnih.gov The use of d0/d5-Girard's Reagent P labeling simplifies mass spectra by producing molecular ions without complex metal ion adducts, which facilitates data interpretation and improves sensitivity. acs.org
Isotope Dilution Mass Spectrometry for Absolute Quantification
Enhancement of Ionization Efficiency and Detection Sensitivity
A significant challenge in the mass spectrometric analysis of many carbonyl compounds, such as steroids and sugars, is their poor ionization efficiency. nih.govnih.gov this compound addresses this by introducing a pre-charged cationic group. nih.govresearchgate.net
In Electrospray Ionization (ESI), the efficiency of ion formation is highly dependent on the analyte's ability to acquire a charge. Neutral molecules often ionize poorly or form multiple adducts (e.g., with sodium or potassium ions), complicating the mass spectrum and reducing sensitivity. acs.orgupenn.edu
Derivatization with this compound confers a permanent positive charge to the analyte, making it inherently easy to ionize in the positive ion mode of ESI-MS. researchgate.netupenn.edu This leads to a significant enhancement in signal response, often by one to two orders of magnitude, and the formation of a single, easily identifiable molecular ion. nih.govupenn.edu This simplified spectrum with reduced adduct formation is crucial for accurate quantification and identification. acs.org Research on the drug spironolactone (B1682167) and its metabolites demonstrated that GP derivatization led to a signal enhancement of 1-2 orders of magnitude and eliminated in-source fragmentation. nih.govupenn.edu
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique widely used for the analysis of large biomolecules and for mass spectrometry imaging. However, the analysis of small molecules can be challenging due to interference from matrix signals in the low mass range. researchgate.net
This compound derivatization is highly beneficial for MALDI-MS analysis. researchgate.netsigmaaldrich.com The introduction of a permanent positive charge significantly enhances the ionization efficiency of the target analytes. nih.govacs.org This leads to a dramatic increase in signal intensity. For example, studies on N-glycans have shown that derivatization with Girard's Reagent P can enhance signals by over 28-fold for maltooctaose (B131049) and 230-fold for glucose. acs.org This enhanced sensitivity is particularly valuable in mass spectrometry imaging (MSI), where it enables the spatial mapping of N-glycans and other carbonyl-containing compounds directly from tissue sections. nih.govacs.org
Table 2: Signal Enhancement with Girard's Reagent P in MALDI-MS
| Analyte | Signal Enhancement Factor |
|---|---|
| Glucose | 230-fold |
| Maltooctaose | > 28-fold |
Data sourced from a study on on-tissue derivatization for N-glycan analysis. acs.org
Improved Signal Response in Electrospray Ionization Mass Spectrometry (ESI-MS)
Integration with Hyphenated Mass Spectrometry Techniques
The advantages of this compound derivatization are fully realized when combined with hyphenated analytical techniques, which couple a separation method with mass spectrometry. mdpi.comijprajournal.com
The most common hyphenated techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). glpbio.comlabscoop.comijprajournal.com The derivatization of analytes with this compound is fully compatible with these methods. In LC-MS, the derivatized analytes can be separated based on their physicochemical properties before entering the mass spectrometer for detection and quantification. nih.govresearchgate.net This is crucial for analyzing complex biological samples containing numerous isomeric or isobaric compounds. nih.gov For instance, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has been used to analyze GP-derivatized spironolactone and its metabolites in murine serum. nih.govupenn.edu Similarly, the use of this compound as an internal standard is intended for quantification by GC- or LC-MS. glpbio.comlabscoop.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
The development of methods using Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with this compound derivatization has significantly advanced the quantitative analysis of various biomolecules. nih.govmdpi.com GP-d5 is primarily used as an internal standard for the quantification of its non-deuterated counterpart, Girard's Reagent P (GP), which is used to derivatize target analytes. caymanchem.comlabscoop.comglpbio.com This stable isotope-labeling strategy improves the accuracy and reproducibility of quantification. nih.govresearchgate.net
The derivatization process involves the reaction of the hydrazine (B178648) moiety of the reagent with a carbonyl group on the target molecule to form a stable hydrazone. evitachem.com This reaction imparts a permanent positive charge to the analyte, which enhances its ionization efficiency in electrospray ionization (ESI), a common ionization source for LC-MS. mdpi.comresearchgate.netnih.gov The resulting derivatized analytes are more readily detected by the mass spectrometer, leading to improved sensitivity. mdpi.comresearchgate.net
Optimized conditions for the derivatization reaction are crucial for achieving reliable and reproducible results. For instance, in the analysis of glycans, optimal labeling conditions have been established to ensure good linearity and accuracy. nih.govresearchgate.net The use of a column-switching setup in LC-MS can be critical to remove excess derivatization reagents, which might otherwise interfere with ionization efficiency and chromatographic performance. researchgate.net
Table 1: Optimized LC-MS Parameters for Glucocorticoid Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS Instrument | Triple Quadrupole (QQQ) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
Data derived from a study on glucocorticoid detection. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Optimization
While LC-MS is more commonly associated with Girard's reagent derivatization, GC-MS applications also benefit from this strategy, particularly when GP-d5 is used as an internal standard. caymanchem.comlabscoop.comglpbio.com For compounds that are amenable to GC analysis, derivatization with Girard's reagents can be employed to improve their chromatographic properties and detection sensitivity.
The use of GP-d5 as an internal standard in GC-MS follows a similar principle to its use in LC-MS. caymanchem.comcaymanchem.com A known amount of the deuterated standard is added to the sample, which is then derivatized with the non-deuterated reagent. The ratio of the peak areas of the derivatized analyte to the derivatized internal standard is used for quantification. This approach helps to correct for any sample loss during preparation and for variations in injection volume and ionization. caymanchem.com
For precise quantification, it is often recommended to construct a standard curve of peak intensity ratios of the deuterated versus the unlabeled standard. caymanchem.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Coupling for Structural Characterization
The coupling of Ion Mobility Spectrometry (IMS) with Mass Spectrometry (MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, offering significant advantages for structural characterization. nih.govrsc.orgnih.gov When used with this compound, this technique allows for the differentiation of isomeric and isobaric compounds that cannot be resolved by mass spectrometry alone. nih.govrsc.orgnih.gov
Derivatization with Girard's reagents has been shown to enhance the separation of steroid isomers in IMS-MS. clemson.edu The derivatization alters the physicochemical properties of the analytes, which can lead to differences in their drift times through the ion mobility cell. nih.govclemson.edu This has been successfully applied to the analysis of spironolactone and its metabolites, where derivatization with Girard's Reagent P not only enhanced the signal by one to two orders of magnitude but also helped to eliminate in-source fragmentation. nih.govnih.gov
Recent studies have highlighted the potential of trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) combined with d0/d5-Girard's Reagent P derivatization for the isomer-specific quantification of human milk oligosaccharides. rsc.orgacs.orgbohrium.com
Table 2: Applications of Girard's Reagent P in IMS-MS
| Analyte Class | Key Finding | Reference |
|---|---|---|
| Steroids | Enhanced separation of isomers and improved detectability. | clemson.edu |
| Spironolactone Metabolites | Signal enhancement, elimination of in-source fragmentation, and characterization of derivatization products. | nih.govnih.gov |
| Human Milk Oligosaccharides | Isomer-specific quantification. | rsc.orgacs.orgbohrium.com |
Addressing Analytical Challenges in Complex Biological Matrices
Analyzing target compounds in complex biological matrices such as plasma, serum, and urine presents significant challenges due to the presence of numerous interfering substances. researchgate.netresearchgate.net Derivatization with this compound as an internal standard is a powerful strategy to overcome these challenges. labscoop.comglpbio.comresearchgate.net
The use of a stable isotope-labeled internal standard like GP-d5 is crucial for correcting matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. mdpi.com By adding the internal standard early in the sample preparation workflow, any variability introduced during extraction, derivatization, and analysis can be accounted for.
This approach has been successfully applied to the quantitative analysis of neutral N-glycans in bovine and porcine immunoglobulin G, as well as in mouse and rat sera. nih.govresearchgate.net Furthermore, the derivatization strategy has shown potential for the high-sensitivity analysis of sialylated glycans. nih.govresearchgate.net In the analysis of steroids in rat urine and follicular fluid, the use of GP/d5-GP derivatization enabled accurate quantification by mitigating matrix effects. mdpi.comresearchgate.net Similarly, this method has been used to detect spironolactone metabolites in small volumes of murine serum. nih.govnih.govupenn.edu
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 4-hydroxy-2-alkenals |
| Betamethasone |
| Cinnamaldehyde |
| Dansyl chloride |
| Dexamethasone |
| Ecdysone (B1671078) |
| Girard's Reagent C |
| Girard's Reagent P |
| This compound |
| Girard's Reagent T |
| Glucocorticoids |
| Hydrocortisone |
| Methyltestosterone |
| Muristerone A |
| Nandrolone |
| Oxysterols |
| Phenylboronic acid |
| Phosphatidylcholines |
| Phosphatidylethanolamines |
| Prednisolone |
| Spironolactone |
| Testosterone |
| Testosterone propionate |
| 2'-methoxycinnamaldehyde |
V. Specific Research Domains and Analytes Explored with Girard S Reagent P D5
Glycomics and Glycan Structural Analysis
In the field of glycomics, the study of the complete set of sugars (glycome) in an organism, Girard's Reagent P-d5 and its non-deuterated counterpart (d0) are used for quantitative analysis of glycans. acs.orgnih.gov This isotopic labeling strategy allows for the precise comparison of glycan expression between different biological samples, which is essential for discovering glycan biomarkers for various diseases. researchgate.netacs.orgnih.gov The derivatization simplifies complex mass spectra by minimizing the formation of various metal ion adducts, which facilitates easier data interpretation and improves detection sensitivity. acs.orgnih.gov
The comparative quantitative analysis of N-glycans released from glycoproteins in various biological samples is a key application. By labeling two different samples with d0- and d5-Girard's Reagent P respectively, researchers can mix the samples and analyze them simultaneously using mass spectrometry. The relative abundance of each glycan is determined by comparing the signal intensities of the d0- and d5-labeled pairs. This method has been successfully used to compare the neutral N-glycan profiles from different biological sources. acs.orgnih.gov
Table 1: Research Findings on N-Glycan Profiling using d0/d5-Girard's Reagent P Labeling
| Biological Source | Research Focus | Key Finding |
|---|---|---|
| Bovine vs. Porcine Immunoglobulin G | Comparative N-glycan analysis | The method demonstrated excellent applicability for quantitative comparison of neutral N-glycans between different species' glycoproteins. acs.orgnih.gov |
Girard's Reagent P reacts with the reducing end of saccharides, where an aldehyde or ketone group is present. nih.govacs.org This derivatization introduces a permanent positive charge, which dramatically improves the signal-to-noise ratio in mass spectrometry analysis. nih.govnih.gov This enhancement is particularly valuable for the detection of low-abundance saccharides. Research has demonstrated significant signal enhancement for various reducing saccharides after derivatization. nih.govacs.orgnih.gov
Table 2: Signal Enhancement of Reducing Saccharides with Girard's Reagent P Derivatization
| Analyte | Type | Signal Enhancement Factor |
|---|---|---|
| Glucose | Monosaccharide | ~230-fold nih.govnih.gov |
A significant advancement in glycomics is the use of Girard's Reagent P for on-tissue derivatization in MALDI Mass Spectrometry Imaging (MSI). nih.govacs.orgnih.gov This technique allows for the spatial visualization of N-glycan distribution directly on tissue sections. nih.govacs.org The reagent is applied to a tissue slice, where it reacts in-situ with the N-glycans that have been enzymatically released from tissue proteins. acs.org This method improves sensitivity and glycome coverage, enabling the detection and mapping of glycans that are otherwise difficult to observe. nih.govnih.gov This has been particularly insightful in cancer research, revealing differential glycan expression in tumor versus normal tissue regions. nih.govnih.gov
Table 3: Findings from On-Tissue Derivatization in Human Cancer Tissues
| Tissue Type | Comparison | Key Finding |
|---|---|---|
| Human Laryngeal Cancer | Derivatized vs. Underivatized Tissue | A total of 46 N-glycans were detected with derivatization, compared to only 27 without. Notably, 7 sialylated N-glycans, which are often difficult to detect, were observed after labeling. acs.org |
Quantitative analysis of glycosphingolipids (GSLs) has been challenging due to their molecular properties. nih.gov A novel method combines ozonolysis-based release of the glycan headgroups from GSLs with isotopic labeling using d0/d5-Girard's Reagent P. nih.gov Ozonolysis effectively cleaves the double bond in the ceramide backbone, releasing the intact GSL-glycan with high yield under mild conditions. Subsequent labeling enables sensitive and accurate relative quantification by mass spectrometry. nih.gov This approach has been used to uncover differences in the GSL glycome between different tissues and in disease models. nih.gov
Table 4: Application of Isotopic Girard's Reagent Labeling for GSL Glycan Analysis
| Biological Samples Compared | Research Goal | Outcome |
|---|---|---|
| Porcine Brain vs. Porcine Liver | Reveal tissue-specific differences in GSL glycome | The method successfully quantified differences in GSL glycan composition between the two distinct organs. nih.gov |
On-Tissue Derivatization for Glycan Mass Spectrometry Imaging (MSI)
Steroid and Oxysterol Metabolite Research
This compound is instrumental in the quantitative analysis of steroids and their oxidized metabolites (oxysterols), which often contain ketone groups. caymanchem.comsigmaaldrich.comresearchgate.net The reagent's ability to "charge-tag" these molecules greatly enhances their detection by liquid chromatography-mass spectrometry (LC-MS). researchgate.netualberta.ca
In steroid analysis, this compound is typically used as an internal standard for quantification. caymanchem.comlabscoop.com A known amount of the d5-labeled reagent is used to derivatize the target analytes in a sample, or a d5-labeled steroid-Girard P conjugate is spiked into the sample. This allows for accurate quantification by correcting for variations in sample preparation and instrument response. This methodology has been applied to quantify a range of oxysterols and other sterol lipids in biological fluids like plasma, providing insights into metabolic pathways and diseases such as Smith-Lemli-Opitz syndrome. caymanchem.comresearchgate.net The use of Girard's reagent derivatization can increase the signal enhancement factor by more than 30-fold for these molecules. ualberta.ca
Table 5: Sterols and Oxysterols Quantified Using Girard's Reagent Derivatization and LC-MS
| Analyte Class | Specific Molecules Identified/Quantified | Biological Matrix |
|---|---|---|
| Oxysterols | 7α-hydroxycholesterol, 24S-hydroxycholesterol, 27-hydroxycholesterol | Plasma researchgate.net |
| Cholestenoic Acids | 3β-hydroxycholest-5-en-27-oic acid, 3β,7α-dihydroxycholest-5-en-27-oic acid | Plasma researchgate.net |
Characterization of Steroid Hormones and Their Metabolites
The analysis of steroid hormones and their metabolites is frequently hampered by their low endogenous concentrations and poor ionization efficiency in mass spectrometry. researchgate.net this compound (d5-GP) is particularly useful in labeling steroid hormones for mass spectroscopy analysis, enabling accurate and sensitive quantification. sigmaaldrich.comsigmaaldrich.com
The use of a d5-GP/GP reagent pair allows for the labeling of steroid hormones in complex biological matrices like follicular fluid. semanticscholar.org In this chemical isotope labeling (CIL) strategy, the d5-GP is used to derivatize standard metabolites, which then serve as internal standards for the GP-labeled analytes in the sample. researchgate.netsemanticscholar.org This approach effectively calibrates for variations in mass spectrometry response caused by ion suppression and matrix effects, leading to highly accurate quantification. semanticscholar.org Studies have shown that derivatization with Girard's Reagent P can increase the detection sensitivity of steroid hormones by a remarkable 4 to 504-fold. meliomics.com This method has been successfully applied to the targeted metabolic analysis of both hydroxyl- and carbonyl-containing steroid hormones in urine samples. researchgate.net
Table 1: Application of this compound in Steroid Analysis
| Analyte Class | Reagent Pair | Method | Sample Matrix | Key Finding | Reference |
|---|---|---|---|---|---|
| Keto-steroids | GP/d5-GP | Stable Isotope Dilution-LC-HRMS | Follicular Fluid | Enables highly sensitive simultaneous targeted and untargeted analysis. semanticscholar.org | semanticscholar.org |
| Androgenic Steroid Hormones | GP/d5-GP | Stable Isotope Labeling-LC/MS | N/A | Sensitivity increased by 4-504 folds after derivatization. meliomics.com | meliomics.com |
Investigations in Epigenetics and Nucleic Acid Modifications
The study of epigenetic modifications, such as DNA methylation, is crucial for understanding gene regulation. rsc.org Ten-eleven translocation (TET) proteins can oxidize 5-methylcytosine (B146107) (5-mC) to generate derivatives that are key intermediates in the active DNA demethylation pathway. rsc.orgnih.gov
This compound is used as an internal standard for the quantification of oxidative derivatives of 5-methylcytosine, including 5-formyl-2'-deoxycytidine (5-fodC) and 5-carboxyl-2'-deoxycytidine (B13858545) (5-cadC). caymanchem.comglpbio.com The detection of these compounds is challenging due to their extremely low abundance in genomic DNA.
A chemical derivatization strategy using Girard's reagents (including Girard's Reagent P) coupled with liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has been developed to overcome this limitation. nih.gov This derivatization was found to significantly boost the detection sensitivities of 5-fodC and 5-cadC by 52 to 260-fold. nih.gov This enhanced sensitivity enabled the confirmation of the widespread existence of 5-fodC and 5-cadC in the genomic DNA of various plant tissues, suggesting an alternative DNA demethylation pathway in plants similar to that in mammals. nih.gov
Table 2: Enhanced Detection of 5-Methylcytosine Derivatives
| Analyte | Derivatization Reagent | Analytical Method | Sensitivity Increase | Key Finding | Reference |
|---|---|---|---|---|---|
| 5-fodC, 5-cadC | Girard's Reagents (GirD, GirT, GirP) | LC/ESI-MS/MS | 52-260-fold | Confirmed the presence of these derivatives in plant genomic DNA. nih.gov | nih.gov |
Broad Applications in Carbonyl Metabolite Profiling
Carbonyl-containing metabolites, which include aldehydes, ketones, keto acids, and ketosteroids, are involved in numerous essential metabolic pathways. mdpi.com this compound serves as a critical internal standard for the broad analysis of these compounds. caymanchem.com
Girard's reagents are N-substituted glycine (B1666218) hydrazides that react with carbonyl compounds to form water-soluble hydrazones, which aids in their separation and analysis. sigmaaldrich.com The reaction with the carbonyl group occurs under mild, weakly acidic conditions. semanticscholar.orgmdpi.com This derivatization is highly advantageous for the universal profiling and trace analysis of aldehydes and ketones from complex biological samples by electrospray ionization tandem mass spectrometry. semanticscholar.org The resulting hydrazones are more stable and soluble, making them easier to detect. evitachem.com
In targeted metabolomics, specific metabolites are quantified to understand metabolic pathways or diagnose diseases. meliomics.com The use of stable isotope-coded derivatization, often referred to as chemical isotope labeling (CIL), with reagents like this compound, is a powerful strategy for accurate absolute quantification. researchgate.netmeliomics.com
In this approach, a "heavy" isotopically labeled reagent (like d5-GP) is used to derivatize analytical standards, creating internal standards for every target metabolite. semanticscholar.org The biological sample is derivatized with the "light" reagent (GP). meliomics.com By comparing the mass spectrometry signals of the light and heavy pairs, precise quantification can be achieved, overcoming issues of instrument drift and matrix effects. semanticscholar.org This CIL strategy has been widely applied for the targeted quantification of various carbonyl-containing metabolites, including oxysterols and glycans. caymanchem.comglpbio.com
Vi. Methodological Advancements and Comparative Performance Evaluation
Development of On-Target and On-Plate Derivatization Protocols
Modern mass spectrometry imaging (MSI) techniques have benefited from the development of on-tissue and on-plate derivatization methods using Girard's reagents. These protocols are designed to improve the detection sensitivity and ionization efficiency of poorly ionized and low-abundance metabolites directly on tissue sections or MALDI plates. nih.govcornell.edu
On-tissue chemical derivatization involves depositing the derivatization reagent directly onto the tissue, often via spraying or sublimation, prior to analysis by matrix-assisted laser desorption/ionization (MALDI)-MSI. nih.govacs.org This in situ derivatization enhances the signal intensity of target molecules like N-glycans and steroids. nih.govcornell.edu For instance, an on-tissue derivatization strategy using Girard's Reagent P (GP) was developed for the analysis of N-glycans from formalin-fixed paraffin-embedded (FFPE) tissue sections. nih.govnih.gov This method significantly improved the signal-to-noise ratios for saccharides, with signals for glucose enhanced by as much as 230-fold. nih.gov The protocol involves sequential deparaffinization of the tissue, followed by enzymatic release of N-glycans and then on-tissue derivatization with GP. nih.govacs.org
A simplified on-plate labeling procedure has also been optimized, where the glycan, GP reagent, and MALDI matrix are mixed directly on the sample plate. acs.org This approach achieved high labeling efficiencies of over 97.3% when the molar ratio of GP to the analyte (maltooctaose) was greater than 10:1. acs.org Another innovative technique, laser-assisted tissue transfer (LATT), has been shown to further enhance on-tissue derivatization by transferring a thin layer of tissue coated with the reagent to an acceptor slide, minimizing ion suppression effects and reducing derivatization time. cornell.edu
These on-target methods offer a significant advantage by enabling the spatial visualization of biomolecules within heterogeneous tissue samples with enhanced sensitivity, which is crucial for understanding the roles of these molecules in disease pathogenesis. nih.govnih.gov
Comparative Analysis of Girard's Reagent P-d5 with Other Derivatization Reagents
The performance of this compound is best understood through comparison with its non-deuterated counterpart, other Girard's reagents, and alternative charge-tagging agents.
Comparison with Non-Deuterated Girard's Reagent P and Girard's Reagent T
Girard's Reagent P (GP) and Girard's Reagent T (GT) are both cationic hydrazine (B178648) reagents that react with carbonyl groups (aldehydes and ketones) to form hydrazones, introducing a permanent positive charge that enhances ionization efficiency in mass spectrometry. researchgate.netfortunejournals.comsemanticscholar.org GP contains a pyridinium (B92312) group, while GT contains a trimethylammonium group. nih.gov
The primary application of GP-d5 is as a stable isotope-labeled internal standard for the quantification of analytes derivatized with non-deuterated GP (d0-GP). caymanchem.comlabscoop.comrsc.org This stable isotope labeling (SIL) strategy allows for accurate relative and absolute quantification by mass spectrometry. researchgate.netnih.govresearchgate.net By mixing samples derivatized with d0-GP with a known amount of standard derivatized with d5-GP, any variations in sample preparation and MS signal intensity can be normalized, leading to highly accurate and reproducible results. researchgate.netresearchgate.net This approach has been successfully used for the quantitative analysis of glycans and steroids. researchgate.netrsc.orgresearchgate.net
In comparative studies, GT and GP derivatives have shown similar reaction efficiencies. However, GT derivatives sometimes offer slightly better sensitivity in multiple reaction monitoring (MRM) detection and may have different chromatographic retention times. nih.gov For example, in the analysis of ecdysteroids, GT derivatives eluted earlier and provided a modest (less than 2-fold) improvement in sensitivity compared to GP derivatives. nih.gov Despite this, both reagents are highly effective at increasing the detection sensitivity of carbonyl-containing molecules. researchgate.netnih.gov The choice between GP and GT can depend on the specific analytical requirements, such as chromatographic separation needs and instrument sensitivity for the specific derivative. nih.gov
Assessment against Alternative Charge-Tagging Reagents
Girard's reagents are part of a broader class of charge-tagging reagents used to enhance MS detection. When compared to other derivatization strategies, Girard's reagents offer distinct advantages. For instance, in the analysis of steroids, derivatization with GP not only increases ionization efficiency but also, when used in parallel with hydroxyl-targeting reagents like 1,1-carbonyldiimidazole, allows for the differentiation of steroids based on the number of functional groups. nih.gov
Other reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are also used for carbonyl derivatization. However, Girard's reagents provide a pre-charged derivative, which is particularly advantageous for electrospray ionization (ESI) and MALDI-MS by facilitating the formation of gas-phase ions. fortunejournals.com In a study developing a method for lipid aldehyde analysis, Girard's Reagent T was selected over DNPH because it produces an already positively charged conjugate, simplifying detection. fortunejournals.com
For glycan analysis, alternatives to Girard's reagents include permethylation and labeling with other cationic tags. nih.govnih.gov While permethylation is a well-established method that improves MS signals, it can be a more complex procedure. nih.gov Girard's reagents provide a simpler, non-reductive labeling strategy that yields molecular ions without complex metal ion adducts, greatly simplifying mass spectra and data interpretation. researchgate.netacs.org
The following table summarizes the comparative performance of Girard's Reagent P against other common derivatization agents.
| Reagent/Method | Target Analyte(s) | Key Advantages of GP/GP-d5 | Key Disadvantages/Limitations of GP/GP-d5 | References |
| Girard's Reagent T (GT) | Ketosteroids, Ecdysteroids, Lactones | Similar derivatization efficiency; d5-GP allows for stable isotope labeling. | GT may offer slightly better sensitivity for some analytes. | semanticscholar.orgnih.govmyu-group.co.jp |
| 2,4-Dinitrophenylhydrazine (DNPH) | Lipid Aldehydes | GP provides a pre-charged derivative, enhancing ionization efficiency without requiring protonation. | DNPH is a widely used, classic reagent for carbonyls. | fortunejournals.com |
| Permethylation | N-glycans | Simpler, non-reductive labeling; produces cleaner mass spectra with fewer adducts. | Permethylation can sometimes yield higher MS signals. | nih.govnih.gov |
| 1,1-carbonyldiimidazole (CDI) | Steroids (hydroxyl groups) | GP targets a different functional group (carbonyls), allowing for multiplexed analysis to decipher structural information. | Not a direct competitor; it is complementary for broader structural analysis. | nih.govfrontiersin.org |
Optimization of Reaction Parameters for Diverse Analytical Applications
The efficiency of derivatization with this compound is highly dependent on reaction conditions, which must be optimized for different analytes and analytical platforms. Key parameters that are typically optimized include reaction time, temperature, pH, and reagent concentration. fortunejournals.comescholarship.org
For the derivatization of ketosteroids, a reaction time of 10 minutes at 60 °C in a solution of 10% acetic acid in methanol (B129727) has been shown to be effective. escholarship.org In the analysis of ecdysteroids, the reaction yield was found to be optimal at 85°C with an incubation time of around 4 hours; longer times or different temperatures resulted in lower yields, possibly due to product decomposition. nih.gov
For N-glycans, a key factor is the molar ratio of the reagent to the analyte. A molar ratio of at least 10:1 (GP to glycan) is recommended to achieve high labeling efficiency (>97%). acs.org The reaction is often catalyzed by a small amount of acid, such as formic acid or acetic acid, which is compatible with subsequent mass spectrometry analysis. fortunejournals.comescholarship.org
The following table provides examples of optimized reaction parameters for different applications.
| Analyte Class | Reaction Temperature | Reaction Time | Solvent/pH Conditions | Key Findings | References |
| Ketosteroids (e.g., Testosterone, DHEA) | 60 °C | 10 minutes | 10% acetic acid in methanol | Mono-derivatization is rapid, reaching completion quickly. | escholarship.org |
| Ecdysteroids | 85 °C | ~4 hours | Glacial acetic acid | Higher temperatures optimized yield, but longer times led to degradation. | nih.gov |
| N-Glycans (on-plate) | Room Temperature | ~2 minutes (drying time) | Sequential spotting of glycan, reagent, and matrix | A molar ratio of GP to glycan >10:1 ensures high labeling efficiency. | acs.org |
| Lipid Aldehydes | Not specified | Not specified | Acetonitrile (B52724) with formic acid | Acetonitrile is a compatible solvent for the reagent and lipids; acid catalyzes the reaction. | fortunejournals.com |
Strategies for Sample Preparation and Matrix Interference Mitigation
Effective sample preparation is critical for successful derivatization and analysis, especially in complex biological matrices like serum, urine, or tissue extracts where interfering substances can suppress the MS signal or react with the reagent. acs.orgescholarship.org
A common strategy involves an initial extraction step to isolate the analytes of interest from the bulk matrix. For steroids in serum, liquid-liquid extraction (LLE) using solvents like methyl tert-butyl ether (MTBE) is often employed. escholarship.org This is typically followed by solid-phase extraction (SPE) for further cleanup. nih.gov For instance, Oasis HLB cartridges are frequently used to clean up reaction mixtures before LC-MS analysis, effectively removing salts and other interferences. nih.govrsc.org
In MSI, matrix effects are a significant challenge. acs.org The presence of highly abundant, easily ionized molecules like lipids and peptides can suppress the signal from derivatized analytes. acs.orgnih.gov The on-tissue derivatization and LATT techniques help to mitigate this by either improving the ionization of the target analyte to overcome suppression or by physically separating the analyte from the bulk of the interfering matrix components. nih.govcornell.edu
The use of stable isotope-labeled internal standards, such as GP-d5, is the most robust strategy for mitigating matrix effects during quantification. nih.govresearchgate.net Because the internal standard is chemically identical to the analyte derivative, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively cancelled out, allowing for accurate quantification even in very complex samples. researchgate.netnih.govresearchgate.net This approach has been validated for the analysis of steroids in traditional medicine and urine, demonstrating its power to compensate for signal fluctuations and improve accuracy. rsc.orgresearchgate.net
Vii. Prospective Research Directions and Interdisciplinary Opportunities
Conceptualization of Next-Generation Deuterated Derivatization Reagents
The development of future derivatization reagents will likely draw inspiration from the success of GP-d5, focusing on enhancing existing features and introducing new functionalities. Research in this area is conceptualizing reagents with modified structures to improve reaction kinetics, expand substrate scope, and introduce additional analytical capabilities.
Key areas of development include:
Modified Backbones: Altering the pyridinium (B92312) ring or the hydrazide linker of the Girard's reagent structure could modulate reactivity and fragmentation patterns in mass spectrometry. semanticscholar.org Studies comparing various Girard-like reagents have shown that while the permanent quaternary ammonium (B1175870) charge is crucial for efficient fragmentation, the core structure can be extended without losing performance. researchgate.net
Tunable Hydrophobicity: The introduction of hydrophobic or hydrophilic moieties could allow for the tuning of chromatographic retention times, improving separation of complex mixtures. semanticscholar.orgnih.gov
Multi-functional Reagents: Designing reagents that can react with multiple functional groups simultaneously or that incorporate fluorescent tags alongside the charged group could enable multi-modal detection (e.g., fluorescence and mass spectrometry).
Alternative Isotopic Labeling: While deuterium (B1214612) is effective, next-generation reagents might incorporate ¹³C or ¹⁵N isotopes to circumvent potential kinetic isotope effects or chromatographic shifts sometimes observed with deuterated standards. mdpi.com
A comparative table of potential modifications for next-generation reagents is presented below.
| Modification Strategy | Potential Advantage | Target Analyte Class | Reference |
| Structural Backbone Alteration | Enhanced MSⁿ fragmentation efficiency | Steroids, Neurosteroids | semanticscholar.orgresearchgate.net |
| Hydrophobicity Tuning | Improved chromatographic separation | Glycans, Lipids | nih.gov |
| Alternative Isotope Integration (¹³C, ¹⁵N) | Mitigated isotope effects, improved quantification accuracy | General Metabolites | mdpi.com |
| Multi-functional Tagging | Enables multi-modal detection | General Metabolites | ddtjournal.com |
Expansion of Girard's Reagent P-d5 Utility to Novel Analytical Platforms
While extensively used in liquid chromatography-mass spectrometry (LC-MS), the utility of GP-d5 is being explored in other advanced analytical platforms that offer additional dimensions of separation and characterization.
Ion Mobility Spectrometry (IMS): The permanent charge and defined structure imparted by GP-d5 derivatization are highly advantageous for IMS. clemson.edu This technique separates ions based on their size, shape, and charge in the gas phase. Derivatization can enhance the separation of isomers, which are notoriously difficult to distinguish by mass alone. clemson.eduupenn.edu For example, the derivatization of steroid isomers with Girard's Reagent P has been shown to improve their separation by ion mobility. clemson.edu
Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS): This high-resolution technique has been successfully used with d0/d5 Girard's Reagent P labeling for the isomer-specific quantification of human milk oligosaccharides, demonstrating the power of combining this derivatization strategy with advanced analytical platforms. acs.orgbohrium.com
Mass Spectrometry Imaging (MSI): On-tissue derivatization with reagents that improve ionization efficiency, like Girard's reagents, can enable the spatial mapping of low-abundance or poorly ionizable molecules directly in tissue sections. researchgate.net This opens up possibilities for studying the distribution of carbonyl-containing lipids, steroids, and metabolites within their native biological context.
Integration with Multi-Omics Data Streams for Systems Biology Understanding
To gain a holistic view of biological systems, data from different "omics" fields (genomics, proteomics, metabolomics) must be integrated. Chemical derivatization with reagents like GP-d5 is a key enabling technology for the metabolomics and lipidomics components of these systems biology approaches. nih.govuniversiteitleiden.nl
By reliably quantifying carbonyl-containing metabolites—a class that includes key signaling molecules, metabolic intermediates, and biomarkers—GP-d5 provides crucial data for metabolic pathway analysis. evitachem.com For instance, quantitative glycomics using GP-d5 labeling can reveal changes in glycosylation patterns associated with disease, which can then be correlated with proteomic data on glycoprotein (B1211001) expression and genomic data on glycosyltransferase genes. nih.gov This integrated approach allows researchers to build more comprehensive models of cellular function and dysfunction, moving beyond the study of individual molecules to understanding the system as a whole. universiteitleiden.nl
Computational Design and Predictive Modeling of Derivatization Efficiencies
Computational chemistry and machine learning are emerging as powerful tools to accelerate the development and application of derivatization reagents. clemson.edu
Predictive Modeling of Reaction Efficiency: Quantum chemistry methods can be used to model the reaction between a derivatization reagent and a target analyte. nih.gov Such models can predict reaction kinetics and yields under various conditions, reducing the need for extensive empirical optimization.
In Silico Prediction of Mass Spectra: For derivatized compounds, computational tools can predict their fragmentation patterns in a mass spectrometer. nih.gov The QCEIMS method, for example, generates electron ionization (EI) mass spectra from first principles, and similar approaches can be adapted for ESI-MS/MS. nih.gov This is particularly valuable for identifying unknown metabolites in untargeted analyses.
Modeling for Ion Mobility: Computational modeling of the energy-optimized structures of GP-derivatized analytes can help rationalize their behavior in ion mobility spectrometry and predict their collision cross-section (CCS) values. upenn.edu This aids in the identification of compounds by matching experimental CCS to a database of predicted values. A comprehensive methodology combining computational modeling and machine learning with experimental data holds the potential to simplify future compound identification and quantification. clemson.edu
The table below summarizes the key computational approaches and their applications in the context of derivatization.
| Computational Approach | Application | Potential Impact | Reference |
| Quantum Chemistry Modeling | Predict derivatization reaction outcomes and MS fragmentation patterns. | Accelerate method development; aid in structural elucidation of unknowns. | nih.gov |
| Molecular Mechanics/Dynamics | Predict ion mobility collision cross-sections (CCS) of derivatized analytes. | Improve confidence in compound identification in IMS-MS. | upenn.edu |
| Machine Learning Algorithms | Identify mobility fingerprints and simplify substance identification. | Enable high-throughput, targeted quantification of known analytes. | clemson.edubohrium.com |
Q & A
Q. What is the primary role of Girard's Reagent P-d5 in glycomics research, and how does it enhance analytical sensitivity?
this compound is a deuterated hydrazine derivative used to derivatize reducing glycans (e.g., N-/O-glycans, glycolipids) for improved ionization efficiency in mass spectrometry (MS). By forming stable hydrazone bonds with reducing sugars, it introduces a permanent positive charge, simplifying spectral interpretation by eliminating sodium/potassium adducts ([M+Na]+/[M+K]+) and enhancing signal intensity. For example, studies report 7.44x to 13.47x increases in MS signal intensity for neutral and sialylated glycans, enabling detection of low-abundance species at nanogram levels .
Q. What standard protocols are recommended for this compound derivatization in MALDI-TOF-MS workflows?
A validated protocol involves:
- Dissolving glycans in distilled water and depositing them on a MALDI target.
- Applying a matrix solution (e.g., 2,5-dihydroxybenzoic acid in acetonitrile/0.1% trifluoroacetic acid).
- Adding this compound in methanol/water/acetic acid (50:45:5 v/v) directly on-target.
- Air-drying the sample to complete derivatization. This "on-target" method minimizes desialylation artifacts and achieves a linear dynamic range of 78 nM–10 µM with high reproducibility (RSD ≤2.96%) .
Q. How does this compound compare to non-deuterated variants (e.g., Girard's T) in isotopic labeling applications?
The deuterated form (P-d5) serves as an internal standard for quantitative MS, enabling precise relative quantification by distinguishing labeled vs. unlabeled glycans via mass shifts (e.g., +5 Da). This avoids interference from natural isotopic distributions, critical for studies requiring high accuracy, such as tracking glycan remodeling in disease models .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side reactions during this compound derivatization of sialylated glycans?
Key optimization steps include:
- pH control : Use mild acidic conditions (pH 3–4) to stabilize sialic acids and prevent desialylation.
- Temperature : Room-temperature reactions (20–25°C) reduce thermal degradation.
- Reagent excess : A 10:1 molar ratio of reagent to glycan ensures complete derivatization while avoiding matrix interference. Validation via post-source decay (PSD) MS or enzymatic digestion (e.g., neuraminidase treatment) confirms sialic acid retention .
Q. What strategies reconcile contradictory data when this compound derivatization fails to suppress desialylation in certain glycan subsets?
Contradictions may arise from:
- Glycan structure : Branched or hypersialylated glycans (e.g., polysialic acids) may require longer reaction times (30–60 minutes).
- Matrix effects : Switch to alternative matrices (e.g., super-DHB) to reduce in-source fragmentation.
- Cross-validation : Combine with orthogonal methods like LC-ESI-MS/MS or permethylation to confirm sialylation patterns .
Q. How can this compound be integrated with stable isotope labeling for multiplexed glycan quantification in complex biological matrices?
A dual-labeling approach involves:
- Derivatizing reference glycans with non-deuterated Girard's P.
- Labeling experimental samples with P-d5.
- Mixing samples and analyzing via high-resolution MS (e.g., MALDI-FTICR) to quantify ratios based on mass differences. This method is validated for serum and tissue-derived glycans, achieving <5% quantification error .
Q. What experimental controls are critical when using this compound for derivatization of nucleic acid modifications (e.g., 5-carboxylcytosine)?
Essential controls include:
- Blank reactions : Omit the reagent to confirm derivatization specificity.
- Isotope dilution : Spike in deuterated internal standards (e.g., 5-caC-d4) to correct for ion suppression.
- Enzymatic digestion : Use glycosidases or nucleases to validate modification sites. Studies on Arabidopsis DNA demonstrate picomolar detection limits using this workflow .
Q. How does on-target derivatization with this compound improve spatial resolution in imaging mass spectrometry of glycans in tissue sections?
On-target derivatization localizes glycans to specific tissue regions (e.g., tumor margins) by preventing diffusion during sample preparation. Coupled with MALDI-TOF/TOF, it achieves 20 µm spatial resolution, enabling mapping of sialylated gangliosides in brain sections .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing high-throughput glycomics data generated using this compound?
Q. How can researchers validate the specificity of this compound for aldehydes/ketones in the presence of competing functional groups (e.g., carboxylates)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
